molecular formula C10H11FO B13542888 1-(2-Fluoro-6-methylphenyl)propan-2-one

1-(2-Fluoro-6-methylphenyl)propan-2-one

Katalognummer: B13542888
Molekulargewicht: 166.19 g/mol
InChI-Schlüssel: HQQISRSFAICNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-6-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a substituted phenylpropanone, where a fluorine atom and a methyl group are attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-6-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Fluoro-6-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-methylbenzoic acid.

    Reduction: Formation of 1-(2-fluoro-6-methylphenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-6-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: Similar structure but lacks the fluorine and methyl substituents.

    1-(2-Chloro-6-methylphenyl)propan-2-one: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Fluoro-4-methylphenyl)propan-2-one: Similar structure with the methyl group in a different position.

Uniqueness

1-(2-Fluoro-6-methylphenyl)propan-2-one is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can significantly affect its chemical reactivity and physical properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H11FO

Molekulargewicht

166.19 g/mol

IUPAC-Name

1-(2-fluoro-6-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5H,6H2,1-2H3

InChI-Schlüssel

HQQISRSFAICNAG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)F)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.